N-[4-(cyanomethyl)phenyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
Overview
Description
N-[4-(cyanomethyl)phenyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a complex organic compound that features a cyanomethyl group attached to a phenyl ring, which is further connected to a pyrazolyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyanomethyl)phenyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the Cyanomethyl Phenyl Intermediate: This step involves the reaction of 4-bromomethylbenzonitrile with a suitable nucleophile to introduce the cyanomethyl group.
Coupling with Pyrazole Derivative: The intermediate is then coupled with a pyrazole derivative under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Using catalysts to enhance reaction rates.
Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.
Temperature Control: Maintaining optimal temperatures to favor the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyanomethyl)phenyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Condensation: The acetamide moiety can engage in condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Aminated Derivatives: From the reduction of the nitro group.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzymatic activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Cellular Processes: Influence cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyanomethylphenyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide: Lacks the nitro group, which may affect its reactivity and biological activity.
N-(4-cyanomethylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide: Similar structure but with different substitution patterns on the pyrazole ring.
Uniqueness
N-[4-(cyanomethyl)phenyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of both the nitro and cyanomethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-(5-methyl-3-nitropyrazol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-10-8-13(19(21)22)17-18(10)9-14(20)16-12-4-2-11(3-5-12)6-7-15/h2-5,8H,6,9H2,1H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOGDIDPQOGXBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)CC#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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